(3-Benzoyl-1-methylpiperidin-3-yl) acetate
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Overview
Description
(3-Benzoyl-1-methylpiperidin-3-yl) acetate is an organic compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-1-methylpiperidin-3-yl) acetate typically involves the acylation of 1-methylpiperidine with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step and a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Benzoyl-1-methylpiperidin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
(3-Benzoyl-1-methylpiperidin-3-yl) acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Benzoyl-1-methylpiperidin-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with multiple pathways .
Comparison with Similar Compounds
- (3-Benzoyl-1-methylpiperidin-2-yl) acetate
- (3-Benzoyl-1-methylpiperidin-4-yl) acetate
- (3-Benzoyl-1-ethylpiperidin-3-yl) acetate
Comparison: Compared to its analogs, (3-Benzoyl-1-methylpiperidin-3-yl) acetate exhibits unique properties due to the position of the benzoyl group and the acetate ester. These structural differences influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(3-benzoyl-1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-15(9-6-10-16(2)11-15)14(18)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
FGUZRDNXIWJOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCN(C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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